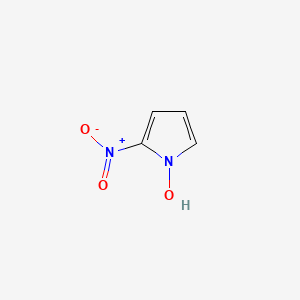
1,1'-Didocosyl-4,4'-bipyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Didocosyl-4,4’-bipyridin-1-ium is a derivative of bipyridine, a compound known for its extensive applications in various fields of chemistry and material science. This compound is characterized by the presence of two long alkyl chains (dodecyl groups) attached to the nitrogen atoms of the bipyridine core, making it a cationic surfactant. The unique structure of 1,1’-Didocosyl-4,4’-bipyridin-1-ium allows it to interact with various molecular systems, making it a valuable compound in supramolecular chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Didocosyl-4,4’-bipyridin-1-ium typically involves the quaternization of 4,4’-bipyridine with dodecyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
- Dissolve 4,4’-bipyridine in acetonitrile.
- Add dodecyl bromide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of 1,1’-Didocosyl-4,4’-bipyridin-1-ium can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same quaternization reaction but is optimized for large-scale production with automated systems for mixing, heating, and purification.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Didocosyl-4,4’-bipyridin-1-ium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the bipyridinium core to a bipyridine radical cation.
Substitution: The dodecyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Alkyl halides or other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of 1,1’-Didocosyl-4,4’-bipyridin-1-ium.
Reduction: Bipyridine radical cations.
Substitution: Various alkyl or functional group-substituted derivatives.
Applications De Recherche Scientifique
1,1’-Didocosyl-4,4’-bipyridin-1-ium has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of supramolecular complexes and coordination polymers.
Biology: Investigated for its potential as a DNA intercalator and antimicrobial agent.
Medicine: Explored for its use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mécanisme D'action
The mechanism of action of 1,1’-Didocosyl-4,4’-bipyridin-1-ium is primarily based on its ability to interact with various molecular systems through electrostatic and hydrophobic interactions. The bipyridinium core can engage in π-π stacking interactions, while the long alkyl chains provide hydrophobic interactions. These properties make it effective in forming supramolecular assemblies and interacting with biological membranes.
Comparaison Avec Des Composés Similaires
1,1’-Didocosyl-4,4’-bipyridin-1-ium can be compared with other bipyridinium derivatives such as:
1,1’-Dihexadecyl-4,4’-bipyridin-1-ium: Similar structure but with shorter alkyl chains, leading to different surfactant properties.
4,4’-Bipyridinium dichloride: Lacks the long alkyl chains, making it less effective as a surfactant but useful in electrochemical applications.
1,1’-Dimethyl-4,4’-bipyridin-1-ium: Smaller alkyl groups result in different solubility and interaction properties.
The uniqueness of 1,1’-Didocosyl-4,4’-bipyridin-1-ium lies in its combination of a bipyridinium core with long alkyl chains, providing a balance of electrostatic and hydrophobic interactions that are valuable in various applications.
Propriétés
Numéro CAS |
739339-70-9 |
|---|---|
Formule moléculaire |
C54H98N2+2 |
Poids moléculaire |
775.4 g/mol |
Nom IUPAC |
1-docosyl-4-(1-docosylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C54H98N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47-55-49-43-53(44-50-55)54-45-51-56(52-46-54)48-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-46,49-52H,3-42,47-48H2,1-2H3/q+2 |
Clé InChI |
SPPCUVOLQQKKJG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12526322.png)
![1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene](/img/structure/B12526341.png)

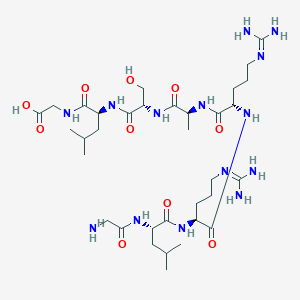
![3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)-](/img/structure/B12526350.png)
![N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea](/img/structure/B12526355.png)

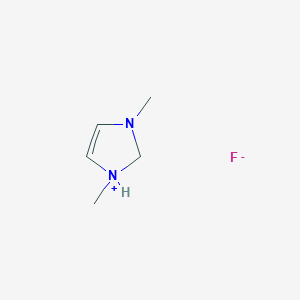
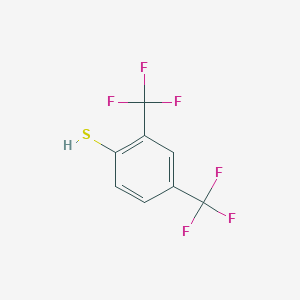
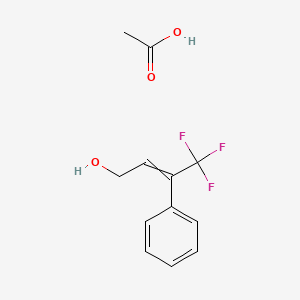
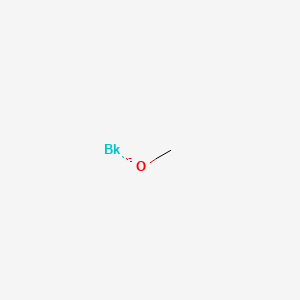
![(2S,4aS,7aS)-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B12526387.png)
